
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound features a distinctive structure characterized by a dimethylamino group, a trifluoromethyl-substituted oxadiazole ring, and a piperidinylmethanone framework, which together impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One synthetic route to prepare (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves the following steps:
Synthesis of 3-(dimethylamino)benzaldehyde through the formylation of N,N-dimethylaniline.
Formation of the oxadiazole ring by reacting 5-(trifluoromethyl)hydrazinecarboxamide with an appropriate carboxylic acid.
Coupling of the oxadiazole derivative with 1-(3-bromophenyl)piperidin-1-yl)methanone using a palladium-catalyzed cross-coupling reaction.
Reaction conditions typically involve an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and the use of appropriate solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods:
Industrial production may utilize scalable processes involving continuous flow chemistry or batch reactors to achieve high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure cost-effective and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction:
Oxidation of the dimethylamino group to form N-oxide derivatives.
Reduction of the carbonyl group to form the corresponding alcohol.
Substitution Reactions:
Nucleophilic aromatic substitution at the phenyl ring, particularly at the para position relative to the dimethylamino group.
Electrophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents:
Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reduction Reagents:
Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents:
Nucleophiles such as amines, thiols, or halides for nucleophilic aromatic substitution.
Major Products:
Formation of N-oxide derivatives through oxidation.
Alcohol derivatives through reduction of the carbonyl group.
Various substituted phenyl and oxadiazole derivatives through substitution reactions.
Applications De Recherche Scientifique
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone finds use in a range of scientific research applications:
Chemistry:
As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic properties.
Biology:
As a fluorescent probe due to the presence of the trifluoromethyl-substituted oxadiazole ring, which imparts desirable photophysical properties.
Medicine:
Potential application as a pharmacophore in the design of novel therapeutic agents targeting neurological and psychiatric disorders.
Industry:
Utilized as an intermediate in the synthesis of agrochemicals and specialty polymers.
Mécanisme D'action
The mechanism by which (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets:
Binding to GABA receptors in the central nervous system, modulating inhibitory neurotransmission.
Inhibition of enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved:
Modulation of the GABAergic pathway, leading to potential anxiolytic and sedative effects.
Interaction with signaling pathways involved in neuroprotection and neuroregeneration.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibits unique properties due to its trifluoromethyl-substituted oxadiazole ring and dimethylamino group.
Similar Compounds:
(4-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Similar structure with different substitution pattern on the phenyl ring.
(3-(Dimethylamino)phenyl)(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Variation in the substituent on the oxadiazole ring.
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone:
Change in the position of the oxadiazole nitrogen atoms.
These comparisons highlight the uniqueness of this compound in terms of its structural features and resulting chemical and biological properties.
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-23(2)13-7-3-5-11(9-13)15(25)24-8-4-6-12(10-24)14-21-22-16(26-14)17(18,19)20/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOKJSSOLNAQGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)
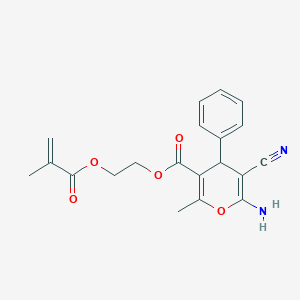
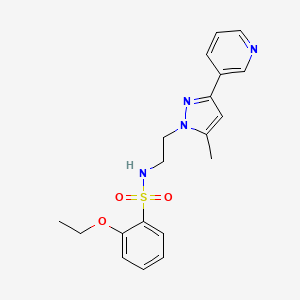

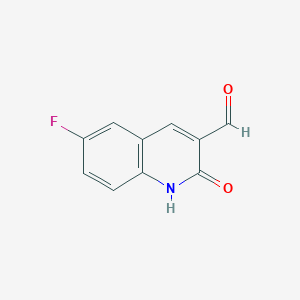
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
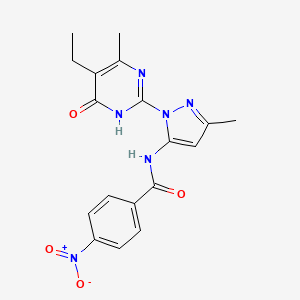
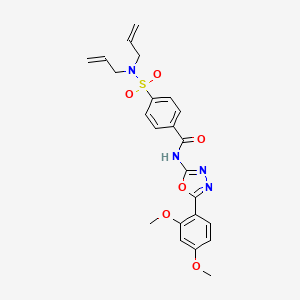




![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)

